2-(4-Iodothiophen-2-yl)-1,3-dioxolane
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Description
The compound “2-(4-Iodothiophen-2-yl)-1,3-dioxolane” is a complex organic molecule. It contains an iodothiophene group, which is a thiophene (a five-membered ring with four carbon atoms and one sulfur atom) with an iodine atom attached, and a 1,3-dioxolane group, which is a six-membered ring with four carbon atoms, one oxygen atom, and one ether group .
Molecular Structure Analysis
The molecular structure of similar compounds has been determined using techniques like X-ray single crystal diffraction and DFT analysis . The structure of “this compound” would likely be determined using similar methods.Safety and Hazards
The safety and hazards associated with “2-(4-Iodothiophen-2-yl)-1,3-dioxolane” would depend on its specific physical and chemical properties. It’s important to handle all chemicals with appropriate safety precautions, including the use of personal protective equipment and proper storage and disposal methods .
Future Directions
The future directions for research on “2-(4-Iodothiophen-2-yl)-1,3-dioxolane” would likely depend on its specific properties and potential applications. Heterocyclic compounds have a wide range of uses in fields like drug discovery and organic synthesis , so it’s possible that “this compound” could have interesting applications in these areas.
Properties
IUPAC Name |
2-(4-iodothiophen-2-yl)-1,3-dioxolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7IO2S/c8-5-3-6(11-4-5)7-9-1-2-10-7/h3-4,7H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCXKIERNMMCBAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CC(=CS2)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7IO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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